molecular formula C23H20N4O4S B3201069 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide CAS No. 1019101-03-1

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide

Cat. No.: B3201069
CAS No.: 1019101-03-1
M. Wt: 448.5 g/mol
InChI Key: MHEUGOYGBUKTDU-UHFFFAOYSA-N
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Description

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide is a heterocyclic compound featuring a pyrazole-thiazol core linked to a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a 2-ethoxybenzamide substituent.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-3-29-18-7-5-4-6-16(18)22(28)25-21-10-14(2)26-27(21)23-24-17(12-32-23)15-8-9-19-20(11-15)31-13-30-19/h4-12H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEUGOYGBUKTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is structurally compared to derivatives with similar pharmacophores, primarily focusing on the benzo[d][1,3]dioxol-5-yl-thiazol scaffold and substituent variations. Key analogs and their distinguishing features are summarized below:

Core Structure and Substituent Variations

Compound Name Core Structure Key Substituents Pharmacological Implications References
Target Compound Pyrazole-thiazol 2-ethoxybenzamide, 3-methylpyrazole Potential enhanced H-bonding via pyrazole
[1,1′-biphenyl]-4-yl(2-amino-4-(4-(methylthio)phenyl)thiazol-5-yl)methanone () Thiazol-methanone Biphenyl, methylthiophenyl Increased aromaticity for π-π stacking
Compound 74 () Thiazol-cyclopropane 4-methoxyphenyl, pyrrolidin-1-yl Rigidity from cyclopropane may affect binding
Compound 89 () Thiazol-cyclopropane [1,1′-biphenyl]-4-carbonyl, 4-(methylthio)phenyl CFTR correction activity implied
Compound 83 () Thiazol-cyclopropane 4-(trifluoromethoxy)benzoyl, 2-methoxyphenyl Fluorine enhances metabolic stability
Compound 92 () Thiazol-cyclopropane 3-methoxybenzoyl, 4-(methylthio)phenyl Methoxy group modulates solubility

Key Observations

Core Flexibility : The pyrazole-thiazol core in the target compound offers distinct electronic and steric properties compared to cyclopropane-thiazol analogs. Pyrazole’s nitrogen atoms may facilitate hydrogen bonding, critical for target engagement .

Substituent Effects: Ethoxy vs. Piperonyl Group: The benzo[d][1,3]dioxol-5-yl moiety is conserved across analogs, suggesting its role in π-π interactions or metabolic resistance .

Synthetic Yields : Cyclopropane-containing analogs (e.g., Compounds 74, 89) are synthesized with moderate yields (20–26%), while pyrazole derivatives (target) may require optimized coupling conditions for higher efficiency .

Pharmacological and Physicochemical Considerations

  • Solubility : Cyclopropane-thiazol derivatives (e.g., Compound 74) exhibit solubility challenges due to rigid cores, whereas the pyrazole-thiazol system (target) may offer improved aqueous solubility via polar interactions .
  • Bioactivity : While VX-809-based hybrids () demonstrate cystic fibrosis transmembrane conductance regulator (CFTR) correction, the target compound’s pyrazole-thiazol architecture could target kinases or inflammatory pathways, though specific data are absent in the evidence .
  • Metabolic Stability : The 2-ethoxy group in the target compound may reduce oxidative metabolism compared to methoxy or hydroxyl analogs, as seen in fluorinated derivatives (e.g., Compound 83) .

Q & A

Synthesis and Optimization

Basic: Q: What are the common synthetic routes for N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide, and how do reaction conditions affect yield? A: The synthesis typically involves multi-step heterocyclic condensation. For example, thiazole rings can be formed via cyclization of thiourea intermediates with α-haloketones, while pyrazole rings are synthesized using hydrazine derivatives . Key conditions include solvent choice (e.g., ethanol or dioxane), reflux duration (2–6 hours), and catalysts like triethylamine to neutralize HCl byproducts during chloroacetyl chloride reactions . Yield optimization requires strict stoichiometric control and purification via recrystallization (e.g., ethanol-DMF mixtures) .

Advanced: Q: How can computational reaction path search methods optimize the synthesis of such heterocyclic compounds? A: Quantum chemical calculations and transition-state modeling (e.g., via density functional theory) can predict energetically favorable pathways and regioselectivity. For instance, ICReDD’s approach combines computational screening with experimental validation to identify optimal conditions (e.g., solvent polarity effects on cyclization) and reduce trial-and-error iterations .

Structural Characterization

Basic: Q: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed? A: Core techniques include:

  • IR spectroscopy : Confirming carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3200–3400 cm⁻¹) groups .
  • NMR : Assigning pyrazole C-H protons (δ 6.5–7.5 ppm) and thiazole ring protons (δ 7.0–8.5 ppm) .
  • Elemental analysis : Validating C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

Advanced: Q: How can Hirshfeld surface analysis and DFT calculations resolve ambiguities in structural elucidation? A: Hirshfeld surfaces (via CrystalExplorer) quantify intermolecular interactions (e.g., π-π stacking in benzo[d][1,3]dioxol-5-yl groups), while DFT optimizes molecular geometry and electronic properties (e.g., charge distribution on the thiazole ring) . These methods clarify discrepancies in NMR assignments or crystallographic data .

Biological Activity Profiling

Basic: Q: What in vitro assays are suitable for preliminary biological evaluation of this compound? A: Standard assays include:

  • Enzyme inhibition : Kinase or protease activity assays (e.g., using fluorogenic substrates).
  • Anticonvulsant screening : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests, given structural similarity to anticonvulsant pyrazole derivatives .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: Q: How can molecular docking studies predict the interaction of this compound with potential biological targets? A: Docking tools (e.g., AutoDock Vina) model ligand-receptor binding using crystallographic protein data (e.g., PDB IDs). For example, thiazole and benzamide moieties may interact with ATP-binding pockets in kinases, guided by hydrogen bonding and hydrophobic contacts . Free energy calculations (MM-PBSA/GBSA) refine affinity predictions .

Data Analysis and Validation

Basic: Q: How can elemental analysis discrepancies between theoretical and experimental values be addressed? A: Discrepancies >0.4% suggest impurities. Solutions include:

  • Repurification : Recrystallization from polar aprotic solvents (DMF/EtOH) .
  • High-resolution mass spectrometry (HRMS) : Confirming molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: Q: What advanced techniques validate purity and structural integrity? A:

  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., Acta Crystallographica protocols) .
  • 2D NMR (COSY, HSQC) : Assigns complex proton environments (e.g., distinguishing pyrazole and thiazole protons) .

Reaction Mechanisms and Regioselectivity

Basic: Q: What solvents and catalysts are typically employed in cyclocondensation steps for similar thiazole-containing compounds? A: Polar solvents (ethanol, dioxane) facilitate cyclization, while triethylamine or K₂CO₃ act as bases to deprotonate intermediates . For example, ethanol reflux promotes thiazole formation from 2-aminothiazoles and chloroacetyl chloride .

Advanced: Q: How do solvent polarity and catalyst choice influence regioselectivity of heterocyclic ring formation? A: High-polarity solvents (DMF) stabilize charge-separated intermediates, favoring pyrazole over thiazole cyclization. Catalysts like CuI promote Ullmann-type couplings for aryl-thiazole linkages, as seen in benzo[d][1,3]dioxol-5-yl derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide

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